

# A Comparative Purity Analysis of Commercial Pigment Red 21 Samples

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## Compound of Interest

Compound Name: Pigment Red 21

CAS No.: 6410-26-0

Cat. No.: B1360073

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the purity of three commercial samples of **Pigment Red 21** (C.I. 12300), a monoazo pigment used in various industrial applications. The assessment employs a multi-technique approach, including High-Performance Liquid Chromatography (HPLC), Fourier Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy, to provide a thorough evaluation of pigment content, impurity profiles, and spectral characteristics. The experimental data herein is intended to guide researchers and professionals in selecting the most suitable **Pigment Red 21** sample for their specific application, where purity and consistency are critical.

## Comparative Data Summary

The purity and key characteristics of three commercially available **Pigment Red 21** samples (designated as Sample A, Sample B, and Sample C) were assessed. The quantitative results are summarized in the table below.

Parameter	Sample A	Sample B	Sample C
Purity by HPLC (% Area)	98.5%	95.2%	99.1%
Major Impurity 1 (% Area)	0.8%	2.5%	0.4%
Major Impurity 2 (% Area)	0.4%	1.1%	0.2%
$\lambda_{\max}$ (nm) in DMF	525 nm	524 nm	525 nm
FTIR Characteristic Peaks ( $\text{cm}^{-1}$ )	1670, 1595, 1500, 1240	1670, 1595, 1500, 1240	1670, 1595, 1500, 1240
Moisture Content (%)	0.5%	1.2%	0.3%
Water-Soluble Matter (%)	0.3%	0.8%	0.2%

## Experimental Protocols

Detailed methodologies for the key experiments performed in this comparative analysis are provided below.

### Determination of Purity by High-Performance Liquid Chromatography (HPLC)

This method quantifies the main pigment content and separates it from organic impurities.

- Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
- Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5  $\mu\text{m}$  particle size).
- Mobile Phase: A gradient of Acetonitrile (Solvent A) and 0.05 M Ammonium Acetate buffer (pH 7.0) (Solvent B).
  - Gradient Program: Start with 60% A / 40% B, linearly increase to 90% A / 10% B over 20 minutes. Hold at 90% A for 5 minutes. Return to initial conditions and equilibrate for 5

minutes.

- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 525 nm.
- Injection Volume: 10  $\mu$ L.
- Sample Preparation:
  - Accurately weigh 10 mg of the **Pigment Red 21** sample.
  - Dissolve in 100 mL of Dimethylformamide (DMF).
  - Sonicate for 15 minutes to ensure complete dissolution.
  - Filter the solution through a 0.45  $\mu$ m syringe filter prior to injection.
- Data Analysis: The purity is determined by the area percentage of the main **Pigment Red 21** peak relative to the total peak area in the chromatogram.

## Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the pigment and detect the presence of any major organic impurities or additives with distinct infrared absorption bands.

- Instrumentation: An FTIR spectrometer.
- Sample Preparation: The KBr pellet method was used. A small amount of the pigment sample was intimately mixed with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.
- Analysis Mode: Transmission.
- Spectral Range: 4000 - 400  $\text{cm}^{-1}$ .
- Resolution: 4  $\text{cm}^{-1}$ .

- **Data Analysis:** The obtained spectrum is compared with a reference spectrum of pure **Pigment Red 21**. Characteristic peaks for the monoazo structure, aromatic rings, and amide groups are examined.

## Ultraviolet-Visible (UV-Vis) Spectroscopy

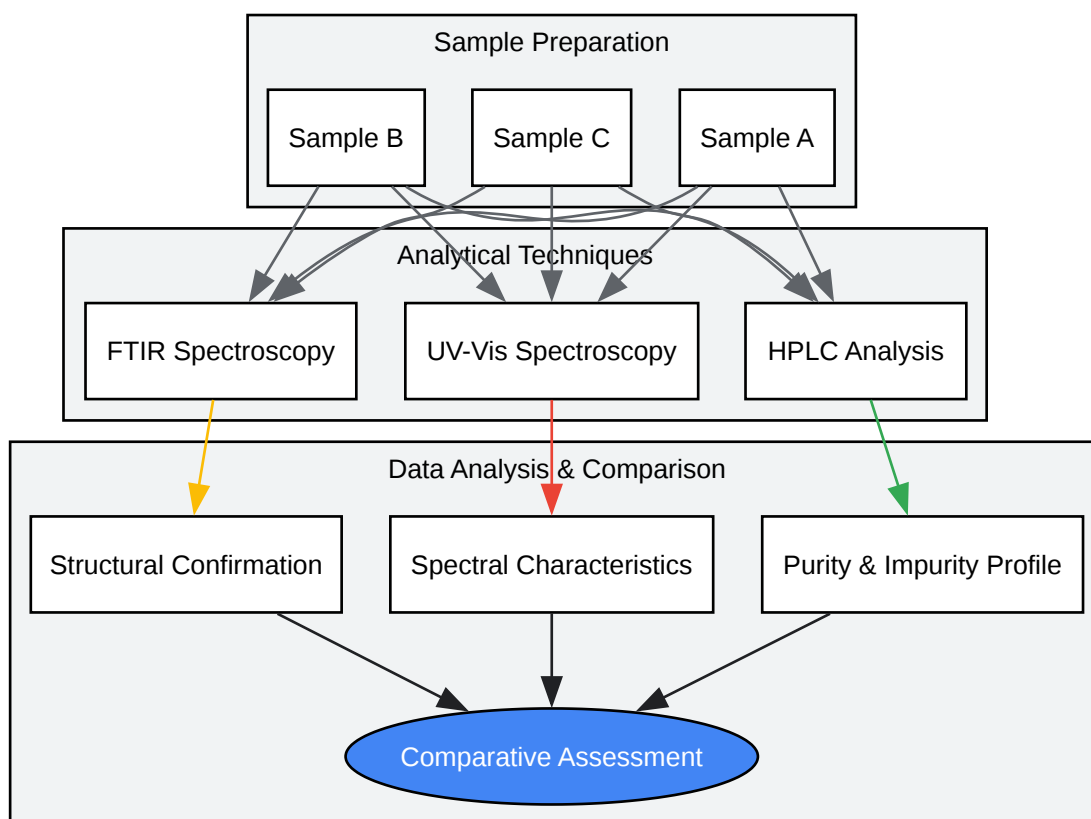
This technique is used to determine the maximum absorption wavelength ( $\lambda_{\text{max}}$ ) of the pigment, which is an indicator of its color and electronic structure.

- **Instrumentation:** A double-beam UV-Vis spectrophotometer.
- **Solvent:** Dimethylformamide (DMF).
- **Sample Preparation:** A dilute solution of the pigment in DMF is prepared to have an absorbance within the linear range of the instrument (typically 0.2 - 0.8 A.U.).
- **Analysis Range:** 300 - 700 nm.
- **Data Analysis:** The wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ) is recorded.

## Visualizations

### Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedures used in the purity assessment of the **Pigment Red 21** samples.

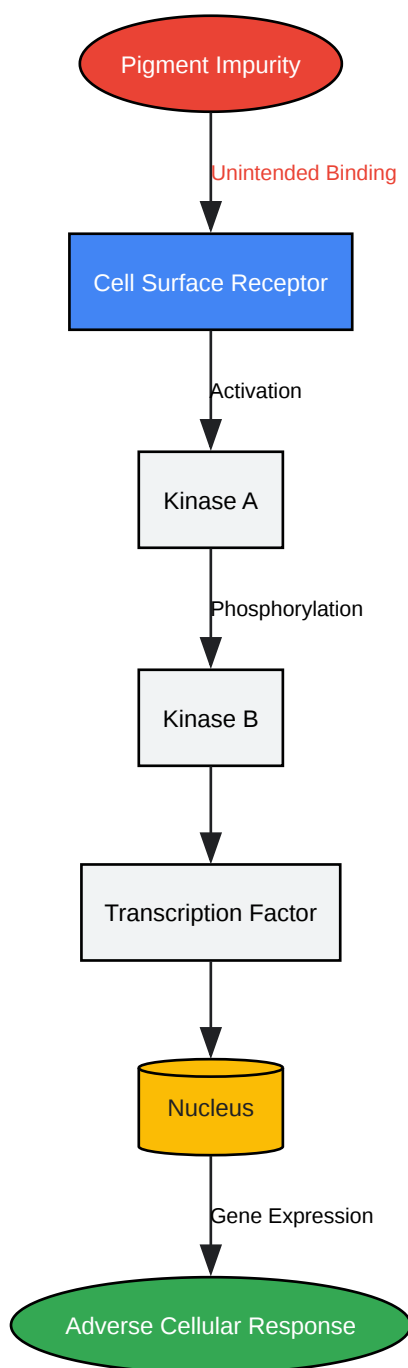


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Caption: Experimental workflow for purity assessment.

## Hypothetical Signaling Pathway Interaction

For professionals in drug development, understanding potential off-target effects is crucial. The following diagram illustrates a hypothetical signaling pathway where an impurity from a commercial pigment might interfere with cellular processes. This is a conceptual representation and not based on established interactions of **Pigment Red 21**.



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Caption: Hypothetical signaling pathway interference.

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